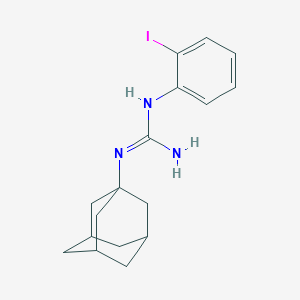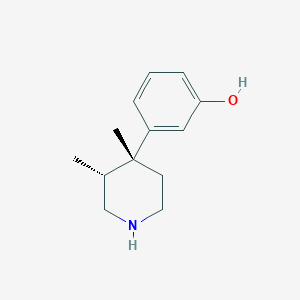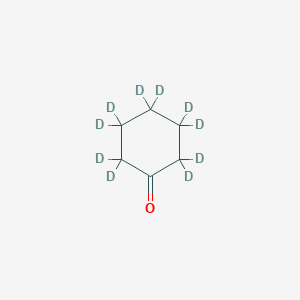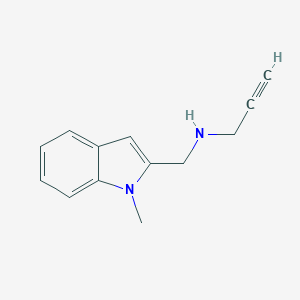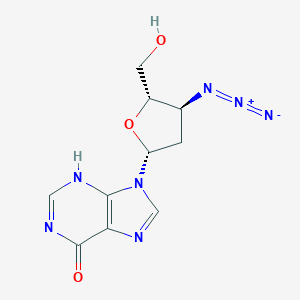
(s)-2-(Trifluoromethyl)pyrrolidine
Übersicht
Beschreibung
(s)-2-(Trifluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C5H8F3N and its molecular weight is 139.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetric Construction of Trifluoromethylated Pyrrolidines : Trifluoromethylated pyrrolidines have been synthesized using a catalytic asymmetric 1,3-dipolar cycloaddition with excellent stereoselectivity. This process represents a significant advancement in the synthesis of these compounds (Qing‐Hua Li et al., 2011).
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines : These compounds, including trifluoromethylated pyrrolidines, have notable uses in medicinal drug preparation and as organocatalysts. Their synthesis is achieved through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (E. Pfund & T. Lequeux, 2017).
Asymmetric Synthesis of Functionalized Trifluoromethyl-Substituted Pyrrolidines : Highly functionalized pyrrolidine derivatives with trifluoromethyl groups have been developed using an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence. These compounds have potential medical value (Ying Zhi et al., 2016).
Sulfonamides as Terminators of Cationic Cyclisations : This research highlights the use of triflic acid in catalyzing cyclisation of homoallylic sulfonamides to produce pyrrolidines, demonstrating a viable method for the efficient formation of polycyclic systems (Charlotte M. Haskins & D. Knight, 2002).
Synthesis of Trifluoromethylated Azomethine Ylide Precursor : This research describes the preparation and use of a new trifluoromethylated azomethine ylide precursor, leading to a series of fluorinated pyrrolidine, 3-pyrroline, and pyrrole building blocks, highlighting the diverse applicability of trifluoromethylated compounds in various fields (Gaël Tran et al., 2012).
Wirkmechanismus
Target of Action
Trifluoromethyl-containing compounds are known to have a wide range of biological activities .
Mode of Action
Trifluoromethyl-containing compounds are often used in the synthesis of diverse fluorinated compounds through selective C–F bond activation
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can play an important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
Some trifluoromethyl-containing compounds have been found to possess antibacterial and insecticidal activities .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(S)-2-(Trifluoromethyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The trifluoromethyl group in this compound can influence the enzyme’s activity, potentially leading to altered metabolic pathways . Additionally, this compound can interact with proteins involved in signal transduction, affecting their function and stability.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it may enhance or inhibit the expression of certain genes involved in metabolic processes, leading to changes in cellular function . Additionally, this compound can impact cellular processes such as apoptosis and proliferation, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, the trifluoromethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their stability and function . Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the context. This modulation of enzyme activity can lead to significant changes in metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors to consider. Studies have shown that this compound remains stable under various conditions, but its long-term effects on cellular function can vary . For instance, prolonged exposure to this compound may lead to adaptive changes in cells, such as altered gene expression and metabolic flux.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites. For example, this compound may influence the production of reactive oxygen species (ROS), which are involved in cellular signaling and stress responses.
Eigenschaften
IUPAC Name |
(2S)-2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINAMCOZNJHNIH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382334 | |
| Record name | (s)-2-(trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119580-41-5 | |
| Record name | (s)-2-(trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



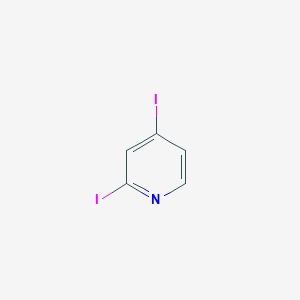

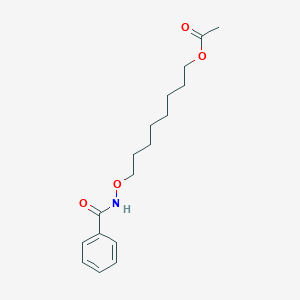
![3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B56429.png)



